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Compound of Interest

Compound Name: Methyl 3-nitroisonicotinate

Cat. No.: B171716

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-nitroisonicotinate is a valuable chemical intermediate, primarily utilized in the
synthesis of complex heterocyclic molecules for pharmaceutical and materials science
research. Its pyridine core, substituted with both an electron-withdrawing nitro group and a
methyl ester, offers a versatile platform for a variety of chemical transformations. The strategic
positioning of these functional groups allows for regioselective reactions, making it a key
building block in the construction of polysubstituted pyridine derivatives.

This document provides detailed application notes and experimental protocols for the use of
Methyl 3-nitroisonicotinate in chemical synthesis, with a focus on its application in drug
discovery, particularly in the development of kinase inhibitors.

Chemical Properties and Data

Methyl 3-nitroisonicotinate is a liquid at room temperature.[1][2] Its chemical structure and
properties are summarized in the table below.
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Property Value Reference
Molecular Formula C7HeN204 [1112]
Molecular Weight 182.13 g/mol [1][2]

CAS Number 103698-10-8 [1]
Appearance Liquid [1112]

Purity Typically =297% [1]

Methyl 3-nitropyridine-4-
Synonyms carboxylate, 3-Nitro- [1112]
isonicotinic acid methyl ester

Spectroscopic Data (Predicted and from related compounds):

While specific experimental spectra for Methyl 3-nitroisonicotinate are not widely published,
data for the analogous compound, methyl 3-nitrobenzoate, can provide an estimation of
expected shifts. The presence of the nitrogen atom in the pyridine ring will influence the
chemical shifts.

Nucleus Predicted Chemical Shift (ppm)

1H NMR ~8.9 (H2), ~8.6 (H6), ~7.8 (H5), ~4.0 (OCHs)

~164 (C=0), ~155 (C6), ~152 (C2), ~145 (C4),

13C NMR
~135 (C3), ~125 (C5), ~53 (OCHs)

Applications in Chemical Synthesis

The reactivity of Methyl 3-nitroisonicotinate is dominated by the chemistry of its two
functional groups: the nitro group and the methyl ester. The electron-withdrawing nature of the
nitro group and the pyridine nitrogen atom activates the ring for certain transformations.

Reduction to Methyl 3-aminoisonicotinate

A primary application of Methyl 3-nitroisonicotinate is its reduction to Methyl 3-
aminoisonicotinate. This transformation is a gateway to a wide array of further functionalization,
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as the resulting amino group can participate in various coupling reactions to build more
complex molecules. This amino derivative is a key scaffold in medicinal chemistry.

Two common methods for this reduction are catalytic hydrogenation and chemical reduction.

Reagents and .
Method . Yield Reference
Conditions

Hz (1-3 atm), 5-10

Catalytic
) mol% Pd/C, Methanol >85%
Hydrogenation
or Ethanol, 25-60 °C
] ) NaBHa, NiClz, THF, 25
Chemical Reduction 88%

°C

Synthesis of 2-Halo-3-amino Pyridine Derivatives

Methyl 3-aminoisonicotinate can be converted to 2-halo-3-aminopyridine derivatives, which are
also valuable intermediates. For instance, the amino group can be transformed into a chloro
group via a Sandmeyer-type reaction. This reaction involves the formation of a diazonium salt
from the amine, followed by displacement with a halide. The Sandmeyer reaction is a versatile
method for introducing a variety of substituents onto an aromatic ring.[3][4][5]

Application in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous
approved drugs. Methyl 3-nitroisonicotinate, as a precursor to substituted aminopyridines, is
instrumental in the synthesis of specialized pyridine-based Active Pharmaceutical Ingredients
(APIs).

As a Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase
inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase's ATP-
binding pocket. The aminopyridine scaffold, readily accessible from Methyl 3-
nitroisonicotinate, is a common core for such inhibitors.
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e Cyclin-Dependent Kinase (CDK) Inhibitors: Dysregulation of CDKs is a hallmark of cancer.
Pyridine and pyrazolopyridine derivatives have been explored as potent CDK2 inhibitors.

e Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: GSK-3 is implicated in various diseases,
including neurodegenerative disorders and diabetes. Pyrazolo[3,4-b]pyridines have been
identified as potent inhibitors of GSK-3.[3]

» Rho Kinase (ROCK) Inhibitors: Rho kinase is a target for cardiovascular diseases. Pyridine-
based compounds have been designed and synthesized as potent ROCK inhibitors.[6]

The general workflow for utilizing Methyl 3-nitroisonicotinate in the synthesis of kinase
inhibitors is depicted below.

Functionalization

e.g., Halogenation, Coupling Further Final Assembl
Intermediates

Methyl 3-nitroisonicotinate Reduction Methyl 3-aminoisonicotinate

Kinase Inhibitor

Click to download full resolution via product page
Caption: General synthetic workflow from Methyl 3-nitroisonicotinate to kinase inhibitors.
Experimental Protocols

Protocol 1: Synthesis of Methyl 3-nitroisonicotinate

This protocol is based on the esterification of 3-nitroisonicotinic acid, a common method for
synthesizing esters.

Materials:

3-Nitroisonicotinic acid

Anhydrous methanol

Concentrated sulfuric acid

Sodium bicarbonate (saturated solution)
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» Dichloromethane

e Anhydrous magnesium sulfate

e Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:

 In a round-bottom flask, suspend 3-nitroisonicotinic acid (1 equivalent) in anhydrous
methanol (10 volumes).

» Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise with stirring.

o Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, or until TLC analysis
indicates completion of the reaction.

¢ Cool the reaction mixture to room temperature and remove the methanol under reduced
pressure.

¢ Dissolve the residue in dichloromethane and transfer to a separatory funnel.

o Wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess
acid. CAUTION: CO:z evolution.

e Wash the organic layer with brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield Methyl 3-nitroisonicotinate.
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Molar Mass ( g/mol

Reactant/Product Amount Moles
3-Nitroisonicotinic acid  168.11 10.0g 0.059
Methanol 32.04 100 mL
Sulfuric Acid 98.08 ~1mL
Methyl 3- ]

182.13 Theoretical: 10.74 g 0.059

nitroisonicotinate

Protocol 2: Catalytic Hydrogenation to Methyl 3-
aminoisonicotinate

Materials:

¢ Methyl 3-nitroisonicotinate

e 10% Palladium on carbon (Pd/C)

e Methanol

e Hydrogen gas supply

o Parr shaker or similar hydrogenation apparatus
o Celite

Procedure:

o Dissolve Methyl 3-nitroisonicotinate (1 equivalent) in methanol in a suitable hydrogenation
vessel.

e Carefully add 10% Pd/C (5-10 mol%) to the solution.

o Seal the vessel and purge with hydrogen gas.
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o Pressurize the vessel with hydrogen gas (1-3 atm) and shake at room temperature until the
reaction is complete (monitored by TLC or HPLC).

» Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
« Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
» Rinse the filter cake with methanol.

o Concentrate the filtrate under reduced pressure to yield Methyl 3-aminoisonicotinate.

Molar Mass ( g/mol
Reactant/Product Amount Moles

Methyl 3-

R 182.13 504 0.027
nitroisonicotinate

10% Pd/C - 0.25-05¢g

Methyl 3-

S 152.15 Theoretical: 4.11 g 0.027
aminoisonicotinate

Protocol 3: Synthesis of a Representative Pyridine-
Based Kinase Inhibitor Scaffold

This protocol outlines the synthesis of a generic aminopyridine scaffold that can be further
elaborated into specific kinase inhibitors.

Materials:

Methyl 3-aminoisonicotinate

Aryl boronic acid (e.g., 4-fluorophenylboronic acid)

Palladium catalyst (e.g., Pd(PPhs)a)

Base (e.g., K2COs)

Solvent (e.g., 1,4-dioxane/water mixture)
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o Round-bottom flask, reflux condenser

Procedure (Suzuki Coupling):

To a round-bottom flask, add Methyl 3-aminoisonicotinate (1 equivalent), the aryl boronic
acid (1.2 equivalents), and the base (2 equivalents).

e Add the solvent mixture (e.g., 1,4-dioxane/water 4:1).
o Degas the mixture by bubbling with an inert gas for 15-20 minutes.

e Add the palladium catalyst (0.05 equivalents) and heat the mixture to reflux under an inert
atmosphere until the starting material is consumed (monitored by TLC or HPLC).

e Cool the reaction mixture and dilute with water.
o Extract the product with an organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography to obtain the coupled product.

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by inhibitors
derived from aminopyridine scaffolds.
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Caption: Simplified Cyclin-Dependent Kinase (CDK) signaling pathway for G1/S transition.
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Caption: Simplified Wnt/p-catenin signaling pathway involving GSK-3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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